![molecular formula C13H10BrNO4S B2519709 3-[(4-Bromophenyl)sulfamoyl]benzoic acid CAS No. 300667-30-5](/img/structure/B2519709.png)
3-[(4-Bromophenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Bromophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C₁₃H₁₀BrNO₄S It is characterized by the presence of a bromophenyl group attached to a sulfamoyl benzoic acid structure
Mechanism of Action
Target of Action
Sulfamoyl benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that sulfamoyl benzoic acid derivatives can act as inhibitors or activators of their target enzymes or receptors .
Biochemical Pathways
It is known that sulfamoyl benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (3562) and physical form (powder) suggest that it may have good bioavailability .
Result of Action
It is known that sulfamoyl benzoic acid derivatives can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonamide and 3-carboxybenzoyl chloride.
Reaction: The 4-bromobenzenesulfonamide is reacted with 3-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Bromophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-[(4-Bromophenyl)sulfamoyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-Bromobenzenesulfonamide: Shares the bromophenyl and sulfonamide groups but lacks the benzoic acid moiety.
3-Carboxybenzenesulfonamide: Contains the benzoic acid and sulfonamide groups but lacks the bromophenyl group.
Uniqueness: 3-[(4-Bromophenyl)sulfamoyl]benzoic acid is unique due to the combination of the bromophenyl, sulfamoyl, and benzoic acid groups in a single molecule. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENLNZWRUKHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
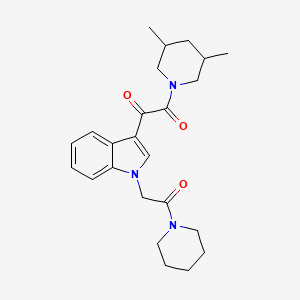
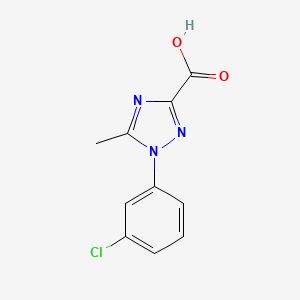
![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride, cis](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)
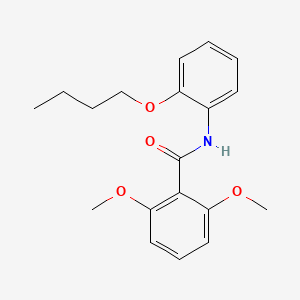

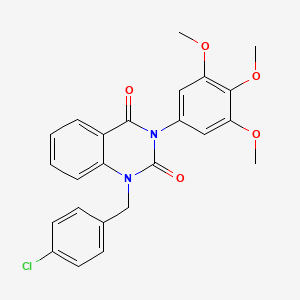
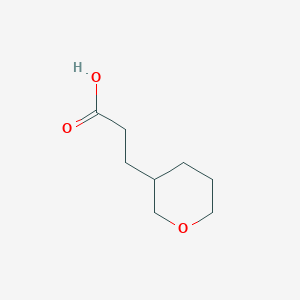
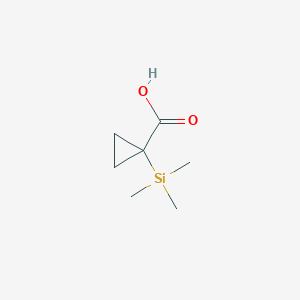
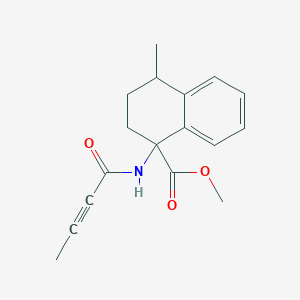
![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)
![2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2519645.png)
![N-(3,4-dimethylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2519648.png)
